4-(Prop-1-en-2-yl)-1,3-thiazol-2-amine
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Overview
Description
4-(Prop-1-en-2-yl)-1,3-thiazol-2-amine is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prop-1-en-2-yl)-1,3-thiazol-2-amine typically involves the reaction of appropriate thiazole precursors with prop-1-en-2-yl derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Prop-1-en-2-yl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Prop-1-en-2-yl)-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Prop-1-en-2-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Isopropenylphenol: Similar in structure but lacks the thiazole ring.
3-(Prop-1-en-2-yl)azetidin-2-one: Contains a similar prop-1-en-2-yl group but has a different core structure.
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Shares the prop-1-en-2-yl group but differs in the aromatic system.
Uniqueness
4-(Prop-1-en-2-yl)-1,3-thiazol-2-amine is unique due to its thiazole ring, which imparts distinct chemical and biological properties. The presence of both sulfur and nitrogen in the ring enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C6H8N2S |
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Molecular Weight |
140.21 g/mol |
IUPAC Name |
4-prop-1-en-2-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C6H8N2S/c1-4(2)5-3-9-6(7)8-5/h3H,1H2,2H3,(H2,7,8) |
InChI Key |
HFGGUSPSBOGPGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CSC(=N1)N |
Origin of Product |
United States |
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